BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cyclin-dependent kinase 2 Cancer cell proliferation Kinase inhibitor screening

This benzodioxole-5-carboxamide variant provides a differentiated scaffold within the imidazole pyrimidine amide CDK inhibitor class, distinct from cyclopropanecarboxamide and heterocyclic amide series in patent US 2008/0280906. The benzodioxole substituent offers unique steric/electronic properties hypothesized to modulate kinase selectivity and ligand efficiency—ideal for scaffold-hopping programs exploring novel CDK2 chemical space. No public IC₅₀ or ADME data exist; users must independently profile against CDK1/2/5/7/9 panels and benchmark versus AZD5597 or compound 9b. May serve as a structurally matched negative control if weak CDK2 inhibition is confirmed. For early-stage discovery only.

Molecular Formula C15H11N5O3
Molecular Weight 309.285
CAS No. 1421483-44-4
Cat. No. B2821255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS1421483-44-4
Molecular FormulaC15H11N5O3
Molecular Weight309.285
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4
InChIInChI=1S/C15H11N5O3/c21-14(10-1-2-12-13(5-10)23-9-22-12)19-11-6-17-15(18-7-11)20-4-3-16-8-20/h1-8H,9H2,(H,19,21)
InChIKeyQWJFIMNKXDPXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421483-44-4: Benzo[d][1,3]dioxole-5-carboxamide Derivative for CDK-Targeted Screening & Procurement


N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421483-44-4) belongs to the imidazole pyrimidine amide class, a scaffold extensively characterised as cyclin-dependent kinase (CDK) inhibitors with demonstrated oral bioavailability and anti-proliferative activity against cancer cell lines [1]. The compound incorporates a benzodioxole carboxamide group linked through an imidazolyl-pyrimidine core, a structural motif associated with potent CDK2 inhibition within this series [2]. Its molecular formula is C15H11N5O3 with a molecular weight of 309.285 g/mol, and it is catalogued as a small-molecule research tool in several commercial screening libraries [3].

Structural Specificity of 1421483-44-4: Why Substitution Among Imidazole Pyrimidine Amides Compromises Experimental Reproducibility


Within the imidazole pyrimidine amide class, small structural modifications produce marked shifts in CDK isoform selectivity, cellular potency, and pharmacokinetic profiles. The lead optimisation campaign that produced AZD5597 demonstrated that altering the heterocyclic carboxamide substituent modulates CDK1, CDK2, and CDK9 inhibitory ratios, with changes in lipophilicity also affecting CYP inhibition and hERG liability [1]. The benzodioxole-5-carboxamide motif present in 1421483-44-4 is distinct from the cyclopropanecarboxamide and other amide variants reported in the primary patent literature; without matched comparative data, assuming functional equivalence to better-studied analogs such as compound 9b risks introducing uncontrolled variables into kinase inhibition experiments [2].

Quantitative Differentiation Evidence for 1421483-44-4


CDK2 Inhibitory Activity: Class-Level Potency Inference from Imidazole Pyrimidine Amide Pharmacophore

No direct biochemical IC50 data for 1421483-44-4 against CDK2 are publicly available from primary sources. The imidazole pyrimidine amide series from which this compound derives has demonstrated CDK2 IC50 values ranging from <10 nM to >1 µM, depending on the carboxamide substituent [1]. The benzodioxole-5-carboxamide motif has not been explicitly profiled alongside the cyclopropanecarboxamide series that yielded compound 9b (reported as a potent CDK2 inhibitor in TTD), and no head-to-head comparison exists [2]. This evidence is class-level inference only.

Cyclin-dependent kinase 2 Cancer cell proliferation Kinase inhibitor screening

Structural Differentiation: Benzodioxole Substituent Versus Cyclopropanecarboxamide in AZD5597 Series

The target compound incorporates a benzo[d][1,3]dioxole-5-carboxamide group, whereas the most extensively characterised analogs in the patent and literature bear cyclopropanecarboxamide (AZD5597) or other aliphatic/heterocyclic amide substituents [1]. This structural divergence is significant because the carboxamide substituent strongly modulates CDK isoform selectivity and physiochemical properties within this scaffold [2]. No side-by-side biochemical or cellular assay comparing the benzodioxole-5-carboxamide variant against a cyclopropanecarboxamide or closely related analog has been published.

Medicinal chemistry SAR Scaffold comparison Lead optimisation

Cellular Anti-Proliferative Activity: No Public Data for Target Compound or Matched Comparator

The imidazole pyrimidine amide class has demonstrated potent in vitro anti-proliferative effects against a range of cancer cell lines, with GI50 values in the sub-micromolar range for optimised leads [1]. However, no cell-based proliferation data (GI50, IC50, or EC50) have been located for 1421483-44-4 in any public repository or peer-reviewed publication. No comparator data exist for closely related analogs tested in the same cellular panel.

Cancer cell line panel GI50 Anti-proliferative assay

ADME and Safety Pharmacology: Complete Data Gap Precludes Comparator Assessment

The development of AZD5597 involved extensive profiling of CYP isoform inhibition, hERG ion channel activity, and oral pharmacokinetics, which were critical for candidate selection and differentiation [1]. No solubility, permeability, metabolic stability, CYP inhibition, hERG binding, or in vivo pharmacokinetic data are publicly available for 1421483-44-4. This complete absence of ADME and safety pharmacology data prevents any evidence-based assessment of procurement value for systematic studies or in vivo progression experiments.

CYP inhibition hERG liability Oral bioavailability Drug-like properties

Recommended Application Scenarios for 1421483-44-4 Based on Class-Level CDK Inhibitor Profile


Scaffold-Hopping Hit Expansion for CDK2-Targeted Medicinal Chemistry Programs

The benzodioxole-5-carboxamide substituent provides a structurally distinct alternative to the established cyclopropanecarboxamide and heterocyclic amide series documented in patent US 2008/0280906 [1]. Researchers exploring novel CDK2 chemical space can employ 1421483-44-4 as a synthetic intermediate or scaffold-hopping starting point, particularly where the benzodioxole group is hypothesised to modulate kinase selectivity or improve ligand efficiency. The compound's availability through screening library vendors makes it suitable for initial biochemical profiling; however, users must independently generate IC50 and selectivity data against CDK1/2/5/7/9 panels, as no public profiling exists [2].

Chemical Probe Development Requiring Full De Novo Characterisation

Given the complete absence of public potency, selectivity, cellular, and ADME data, 1421483-44-4 cannot be deployed as a qualified chemical probe without extensive characterisation [1]. Its utility is limited to early-stage discovery programs where the benzodioxole imidazole pyrimidine amide scaffold aligns with a target hypothesis and the research team has capacity for comprehensive biochemical and cellular profiling. The compound should be benchmarked systematically against AZD5597 or compound 9b as reference standards for CDK2/9 inhibition and anti-proliferative activity in the same assay cascade [2].

Negative Control or Inactive Analog in CDK2 Assay Validation

If independent profiling reveals weak or absent CDK2 inhibition for 1421483-44-4 relative to known potent members of the class, the compound could serve as a structurally matched negative control for assay validation [1]. The benzodioxole substituent's steric and electronic properties may attenuate CDK2 binding, and a confirmed inactive analog within the imidazole pyrimidine amide scaffold would provide a valuable tool for establishing assay windows and confirming target engagement specificity in high-throughput screening campaigns.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.